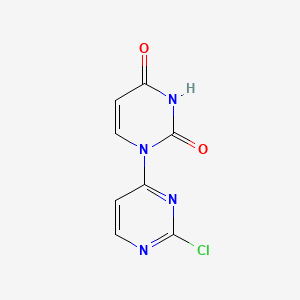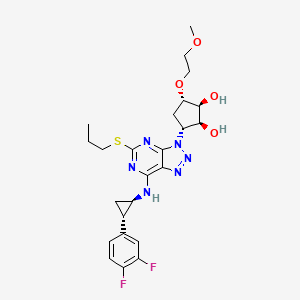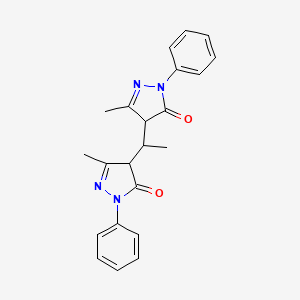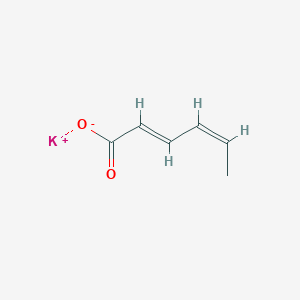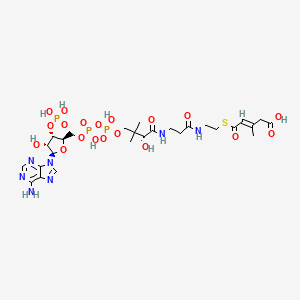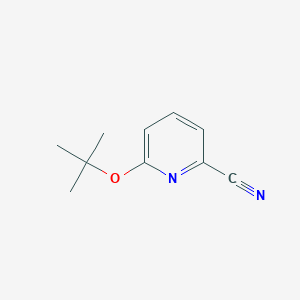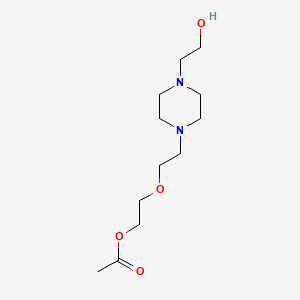
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxyethyl and ethoxyethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate typically involves the reaction of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The reaction can be represented as follows:
[ \text{2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol: A precursor in the synthesis of the acetate derivative.
1-(2-Hydroxyethyl)piperazine: A related compound with similar structural features.
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid: Another piperazine derivative with different functional groups.
Uniqueness
2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C12H24N2O4 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]ethyl acetate |
InChI |
InChI=1S/C12H24N2O4/c1-12(16)18-11-10-17-9-7-14-4-2-13(3-5-14)6-8-15/h15H,2-11H2,1H3 |
InChI-Schlüssel |
VAMHECDSQXLTJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCCN1CCN(CC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


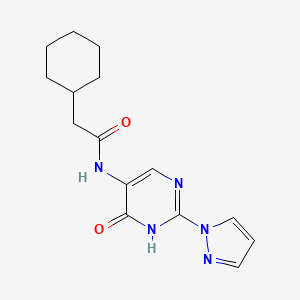
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
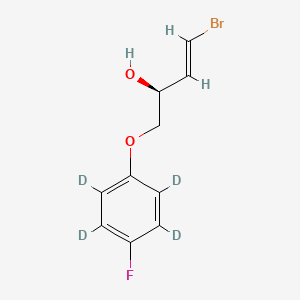
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)
